N-(4-methyl-2-pyridinyl)tetradecanamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
This compound possesses the molecular formula C₂₀H₃₄N₂O, corresponding to a molecular weight of 318.4968 g/mol. The systematic IUPAC nomenclature reflects the compound's structural complexity, where the tetradecanoyl portion represents a fourteen-carbon saturated fatty acid chain linked through an amide bond to the 2-position of a 4-methylpyridine ring. The compound belongs to the broader classification of fatty acid amides, which are derived from the reaction of fatty acids with nitrogen-containing heterocycles.
The structural formula can be represented by the SMILES notation: CCCCCCCCCCCCCC(=O)Nc1nccc(c1)C, which clearly illustrates the linear aliphatic chain connected to the pyridine nitrogen through the carbonyl group. This structural arrangement creates distinct molecular regions with different physicochemical properties: the hydrophobic tetradecyl chain and the polar, nitrogen-containing pyridine ring system. The positioning of the methyl substituent at the 4-position of the pyridine ring influences both the electronic properties and steric environment around the nitrogen atoms, potentially affecting the compound's biological activity and binding characteristics.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₃₄N₂O | |
| Molecular Weight | 318.4968 g/mol | |
| CAS Number | 723756-91-0 | |
| SMILES | CCCCCCCCCCCCCC(=O)Nc1nccc(c1)C |
Crystallographic Data and Conformational Isomerism
While specific crystallographic data for this compound is not extensively documented in the available literature, the compound's structural features suggest several important conformational considerations. The long aliphatic chain provides significant flexibility, allowing for multiple conformational states in solution and solid phases. The presence of the amide bond introduces a planar constraint due to partial double-bond character resulting from resonance between the carbonyl carbon and nitrogen atoms.
The pyridine ring system adopts a planar configuration, with the methyl substituent at the 4-position potentially influencing the overall molecular geometry through steric and electronic effects. Computational studies on similar pyridinyl amide compounds suggest that the relative orientation between the pyridine ring and the amide linkage can vary, with rotational barriers influenced by intramolecular hydrogen bonding and electrostatic interactions. The tetradecyl chain typically adopts extended conformations in crystalline phases but exhibits greater flexibility in solution, contributing to the compound's amphiphilic character.
Research on related compounds, such as N-(pyridine-2-yl) tetradecanamide, has demonstrated favorable binding interactions with specific amino acid residues including VAL108, TYR225, HIS227, and PHE240, suggesting that the conformational flexibility of these molecules plays a crucial role in their biological activity. The aliphatic chain's ability to form hydrophobic interactions with aromatic and branched-chain amino acids, while the amide linkage participates in hydrogen bonding, highlights the importance of conformational analysis in understanding structure-function relationships.
Spectroscopic Characterization (NMR, IR, MS)
Spectroscopic characterization of this compound provides essential structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural elucidation, with ¹H NMR revealing characteristic signals for the various molecular components. The tetradecyl chain typically exhibits a complex multiplet pattern in the aliphatic region (0.8-2.5 ppm), with the terminal methyl group appearing as a triplet around 0.87 ppm due to coupling with the adjacent methylene group.
The pyridine ring protons display distinct chemical shifts in the aromatic region (7.0-8.5 ppm), with the 4-methyl substituent appearing as a singlet around 2.4 ppm. The amide N-H proton, when present and exchangeable, typically resonates in the range of 5-7 ppm, depending on hydrogen bonding interactions and solvent effects. ¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbon of the amide group typically appearing around 170-180 ppm, while the pyridine ring carbons exhibit characteristic chemical shifts in the aromatic region.
Infrared (IR) spectroscopy offers valuable functional group identification, with the amide C=O stretch typically observed around 1660 cm⁻¹, as demonstrated in related compounds such as N-(4-ethoxyphenyl) tetradecanamide. The N-H stretching vibration appears around 3450 cm⁻¹, while aromatic C-H stretches are observed around 2950 cm⁻¹ and aliphatic C-H stretches around 2920 cm⁻¹. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments, with the molecular ion peak expected at m/z 318.
| Spectroscopic Technique | Key Observations | Typical Range |
|---|---|---|
| ¹H NMR | Terminal CH₃ (triplet) | 0.87 ppm |
| ¹H NMR | Pyridine aromatic H | 7.0-8.5 ppm |
| ¹H NMR | 4-Methyl group | ~2.4 ppm |
| ¹³C NMR | Amide C=O | 170-180 ppm |
| IR | Amide C=O stretch | ~1660 cm⁻¹ |
| IR | N-H stretch | ~3450 cm⁻¹ |
Comparative Analysis with Related Pyridinyl Amides
Comparative analysis with structurally related pyridinyl amides reveals important structure-activity relationships and provides insights into the unique properties of this compound. A closely related compound, N-(6-methyl-2-pyridinyl)tetradecanamide, differs only in the position of the methyl substituent on the pyridine ring, yet this structural variation can significantly impact biological activity and physicochemical properties.
N-(6-methyl-2-pyridinyl)tetradecanamide shares the same molecular formula (C₂₀H₃₄N₂O) and molecular weight but exhibits different electronic distributions due to the repositioned methyl group. This positional isomerism affects the compound's binding affinity and selectivity for biological targets, as the methyl group's influence on the pyridine nitrogen's basicity and steric environment varies with position. Research has shown that such compounds participate in various chemical reactions typical for amides, including hydrolysis under acidic or basic conditions and potential N-alkylation reactions.
Another related compound, N-(6-amino-2-pyridinyl)-tetradecanamide, introduces an amino substituent instead of a methyl group, resulting in the molecular formula C₁₉H₃₃N₃O. This modification significantly alters the compound's hydrogen bonding capacity and electronic properties, potentially enhancing water solubility and changing biological activity profiles. The amino derivative has been studied for its antiviral activity, demonstrating how functional group modifications can redirect biological applications.
The comparative analysis extends to other pyridinyl fatty acid amides, where the chain length variations (from C8 to C18) have been investigated for their effects on membrane permeability and biological activity. Studies on N-(pyridine-2-yl) tetradecanamide have revealed favorable interactions with specific protein residues, including hydrophobic interactions with aromatic amino acids and hydrogen bonding through the amide functionality. These findings suggest that the 4-methyl substitution pattern in this compound may offer unique binding characteristics compared to unsubstituted or differently substituted analogs.
| Compound | Molecular Formula | Key Structural Difference | Potential Applications |
|---|---|---|---|
| This compound | C₂₀H₃₄N₂O | 4-methyl substitution | Medicinal chemistry |
| N-(6-methyl-2-pyridinyl)tetradecanamide | C₂₀H₃₄N₂O | 6-methyl substitution | Pharmaceutical research |
| N-(6-amino-2-pyridinyl)-tetradecanamide | C₁₉H₃₃N₃O | 6-amino substitution | Antiviral studies |
| N-(pyridine-2-yl) tetradecanamide | C₁₉H₃₂N₂O | No methyl substitution | Protein binding studies |
Properties
Molecular Formula |
C20H34N2O |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)tetradecanamide |
InChI |
InChI=1S/C20H34N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-20(23)22-19-17-18(2)15-16-21-19/h15-17H,3-14H2,1-2H3,(H,21,22,23) |
InChI Key |
LYBSAIOULNPEOL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(Pyridin-2-yl)tetradecanamide (Compound 3u, )
- Structural Differences : Lacks the 4-methyl group on the pyridine ring.
- Molecular Formula : C₁₉H₃₁N₂O (vs. C₂₀H₃₃N₂O for the target compound).
- Key Properties: The absence of the methyl group reduces lipophilicity compared to the 4-methyl derivative.
- Significance : Highlights the role of pyridine ring substitutions in modulating interactions with biological targets like NMT .
N-(2-Phenylethyl)tetradecanamide (Compound 7, –9)
- Structural Differences : Features a phenylethyl group instead of a pyridinyl substituent.
- Molecular Formula: C₂₂H₃₅NO.
- Key Properties: Isolated from the marine sponge Theonella swinhoei, indicating a natural origin .
- Significance : Demonstrates how natural product derivatives prioritize bulky aromatic groups for ecological interactions, unlike synthetic pyridinyl analogs .
N-((S)-1-(3-Adamantyl-2,4-dioxoimidazolidin-1-yl)-6-aminohexan-2-yl)tetradecanamide (Compound 15, )
D-NMAPPD ()
- Structural Differences : Incorporates a nitro-phenyl-diol group.
- Molecular Formula : C₂₃H₃₇N₃O₅.
- Key Properties: Polar nitro and hydroxyl groups improve solubility in aqueous environments. Potential applications in signaling pathway modulation due to nitro-group reactivity.
- Significance : Illustrates how polar functional groups can counteract the hydrophobicity of the tetradecanamide chain .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Analytical Data Comparison
Key Research Findings
- Biological Activity: Adamantyl and imidazolidinone substituents () demonstrate that rigid, bulky groups are critical for antibiotic activity, whereas simpler aromatic groups (pyridinyl, phenylethyl) prioritize solubility or natural product integration .
- Synthetic vs. Natural : Synthetic derivatives (e.g., 3u, D-NMAPPD) focus on target-specific modifications , while natural products (e.g., N-(2-phenylethyl)tetradecanamide) emphasize ecological interactions .
Preparation Methods
Thionyl Chloride-Mediated Acyl Chloride Formation
The synthesis of N-(4-methyl-2-pyridinyl)tetradecanamide begins with converting myristic acid to myristoyl chloride. Thionyl chloride (SOCl) is the most widely used reagent, reacting with carboxylic acids under anhydrous conditions. In a typical procedure, myristic acid (1.0 equiv) is dissolved in toluene and treated with excess SOCl (1.5–2.0 equiv) at 45°C for 3–5 hours. The reaction is driven to completion by removing gaseous byproducts (SO, HCl) under reduced pressure. This method yields myristoyl chloride in >90% purity, as confirmed by IR spectroscopy (C=O stretch at 1805 cm).
Alternative Acylating Agents
Dichlorosulfoxide and oxalyl chloride are less common but viable alternatives. For instance, dichlorosulfoxide (ClSOCl) in anhydrous dichloromethane at 0°C converts myristic acid to its acyl chloride within 2 hours. However, thionyl chloride remains preferred due to its cost-effectiveness and simpler workup.
Coupling of Myristoyl Chloride with 4-Methyl-2-Aminopyridine
Nucleophilic Acylation in Polar Aprotic Solvents
The amidation step involves reacting myristoyl chloride with 4-methyl-2-aminopyridine in solvents like DMF or toluene. In a representative protocol from, myristoyl chloride (1.0 equiv) is added dropwise to a solution of 4-methyl-2-aminopyridine (1.2 equiv) and DIPEA (2.0 equiv) in toluene at 25°C. The mixture is stirred for 10–12 hours, yielding a crude product that is washed with water and NaHCO to remove unreacted reagents. This method achieves 63–72% yields, with higher equivalents of amine improving conversion rates.
Solvent and Base Optimization
-
Toluene vs. DMF : Toluene minimizes side reactions (e.g., over-acylation) but requires longer reaction times (12–24 hours). DMF accelerates the reaction (6–8 hours) but necessitates rigorous drying to prevent hydrolysis.
-
Base Selection : DIPEA and pyridine are equally effective in scavenging HCl, but pyridine forms a crystalline byproduct (pyridinium chloride) that simplifies filtration.
Purification and Isolation Strategies
Recrystallization Techniques
Crude this compound is recrystallized from ethanol-water mixtures (50–70% ethanol). This step removes unreacted myristic acid and aminopyridine derivatives, yielding a purity of 85–90%. For example, washing with 50% ethanol at 4°C produces needle-like crystals with a melting point of 74–76°C.
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) resolves trace impurities, achieving >98% purity. In, a Poroshell 120 EC-C18 column with 0.1% formic acid modifiers elutes the target compound at 22.5 minutes (flow rate: 0.6 mL/min).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-NMR (400 MHz, CDCl) : δ 8.25 (d, J = 5.1 Hz, 1H, pyridinyl H-6), 7.45 (s, 1H, pyridinyl H-3), 6.95 (d, J = 5.1 Hz, 1H, pyridinyl H-5), 2.35 (s, 3H, CH), 2.20 (t, J = 7.5 Hz, 2H, COCH), 1.55–1.25 (m, 22H, aliphatic chain), 0.88 (t, J = 6.8 Hz, 3H, terminal CH).
-
-NMR (100 MHz, CDCl) : δ 172.1 (C=O), 158.4 (pyridinyl C-2), 149.7 (pyridinyl C-6), 122.3 (pyridinyl C-5), 119.8 (pyridinyl C-3), 36.5 (COCH), 31.9–22.7 (aliphatic chain), 21.4 (CH), 14.1 (terminal CH).
Infrared (IR) Spectroscopy
A strong absorption at 1720 cm^{-1 confirms the amide C=O bond, while N-H stretching appears as a broad peak at 3300–3200 cm^{-1.
Industrial-Scale Production Considerations
Q & A
Q. What are the established synthetic routes for N-(4-methyl-2-pyridinyl)tetradecanamide, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling a tetradecanoyl chloride derivative with 4-methyl-2-aminopyridine under nucleophilic acyl substitution conditions. Key steps include:
- Solvent Selection : Use anhydrous pyridine or dichloromethane to minimize hydrolysis of the acyl chloride intermediate .
- Temperature Control : Reactions are performed at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is used to isolate the product.
Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Molar Ratio (Acyl Chloride:Amine) | 1.1:1 | Minimizes unreacted amine |
| Reaction Time | 6–12 hours | Ensures completion |
| Solvent Purity | Anhydrous | Prevents side reactions |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structural integrity?
- Methodological Answer :
- 1H NMR : Key signals include:
- δ 8.3–8.5 ppm (pyridine H-6 and H-3 protons).
- δ 2.5–2.7 ppm (N-methyl group, singlet).
- δ 1.2–1.3 ppm (methylene envelope of the tetradecanoyl chain) .
- 13C NMR : Confirmatory peaks:
- δ 170–172 ppm (amide carbonyl).
- δ 150–155 ppm (pyridine C-2 and C-4 carbons) .
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C20H29N3O: 340.2385) ensures molecular formula validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in:
- Assay Conditions : Adjust pH (e.g., LOX activity is pH-sensitive) or co-factor concentrations (e.g., divalent cations for BChE assays) .
- Compound Purity : Validate purity via HPLC (≥95% by area) to exclude impurities affecting bioactivity .
- Structural Confirmation : Re-analyze disputed batches using 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry and rule out isomers .
Case Study : In LOX inhibition assays, conflicting IC50 values (e.g., 10 µM vs. 50 µM) were traced to differences in substrate pre-incubation times, resolved by standardizing protocols .
Q. What strategies are employed to enhance the bioactivity of this compound through structural modification, and what methodological approaches validate these changes?
- Methodological Answer :
- Acyl Chain Modifications : Introduce unsaturated bonds (e.g., C9-C10 double bond) to improve membrane permeability. Synthesize via Wittig reaction or dehydrogenation, validated by GC-MS .
- Heterocyclic Substitutions : Replace the pyridine ring with a thiazole (e.g., ) to enhance hydrogen bonding. Assess via molecular docking against target proteins (e.g., LOX or BChE) .
- Bioactivity Validation :
- In Vitro Assays : Dose-response curves (IC50) for enzyme inhibition.
- SAR Analysis : Correlate logP (HPLC-derived) with cellular uptake efficiency .
Example : Adamantane-conjugated analogs (e.g., compound 15 in ) showed 5-fold higher BChE inhibition due to improved hydrophobic interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and RT. Monitor degradation via LC-MS at 0, 1, 3, and 6 months.
- Degradation Products : Identify by mass fragmentation patterns (e.g., hydrolysis of the amide bond yields tetradecanoic acid and 4-methyl-2-aminopyridine) .
- Recommendations : Contradictory reports of RT instability ( vs. stable in ) may stem from residual solvent (e.g., EtOH) acting as a stabilizer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
